molecular formula C23H29N3S B12150429 6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12150429
M. Wt: 379.6 g/mol
InChI Key: UTXURFNIVBGSBH-UHFFFAOYSA-N
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Description

6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines elements of benzothiophene and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine ring. The final steps involve the addition of the 2-methylbutan-2-yl and 2-phenylethyl groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and pyrimidine derivatives, such as:

  • 6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine
  • 6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine

Uniqueness

What sets 6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine apart is its unique combination of structural elements, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29N3S

Molecular Weight

379.6 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H29N3S/c1-4-23(2,3)17-10-11-19-18(14-17)20-21(25-15-26-22(20)27-19)24-13-12-16-8-6-5-7-9-16/h5-9,15,17H,4,10-14H2,1-3H3,(H,24,25,26)

InChI Key

UTXURFNIVBGSBH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCC4=CC=CC=C4

Origin of Product

United States

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